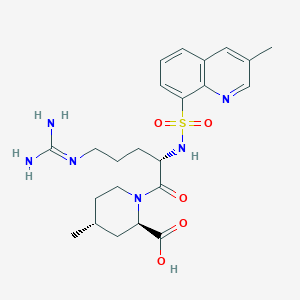
7-hydroxyquinolin-2(1H)-one
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 7-Hidroxicarboestiril se puede sintetizar mediante diversos métodos. Un método común implica la hidrogenación catalítica de 7-nitrocarboestiril, que da como resultado la formación de 7-hidroxicarboestiril con alta pureza . Otro método incluye la reacción de carboestiril con hidroxilamina, seguida de oxidación .
Métodos de Producción Industrial: En entornos industriales, el 7-Hidroxicarboestiril a menudo se produce mediante un proceso que implica el tratamiento de 7-hidroxi-2(1H)-quinolinona con clorobromobutano, seguido de reacciones adicionales para producir el producto deseado . Este método es preferido debido a su eficiencia y alto rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones: 7-Hidroxicarboestiril se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar derivados de quinolinona.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a sus formas precursoras.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo, para formar varios derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Se utilizan comúnmente reactivos como haluros de alquilo y cloruros de acilo.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolinona, que tienen aplicaciones significativas en la química medicinal .
Aplicaciones Científicas De Investigación
7-Hidroxicarboestiril se utiliza ampliamente en la investigación científica debido a sus propiedades versátiles:
Química: Sirve como precursor para la síntesis de varios derivados de quinolinona.
Industria: Se emplea en la producción de intermediarios farmacéuticos de alta pureza.
Mecanismo De Acción
El mecanismo de acción de 7-Hidroxicarboestiril implica su interacción con objetivos moleculares y vías específicas. Actúa como un inhibidor de ciertas enzimas y proteínas, que juegan roles cruciales en varios procesos biológicos. Por ejemplo, se ha identificado como un inhibidor de la ribonucleoproteína A1 nuclear heterogénea, que participa en el empalme de ARN .
Compuestos Similares:
7-Hidroxiquinolina: Similar en estructura pero carece del grupo hidroxilo específico en la posición 7.
Brexpiprazole: Un derivado de 7-Hidroxicarboestiril utilizado como fármaco antipsicótico.
4-Hidroxicarboestiril: Otro derivado con el grupo hidroxilo en la posición 4.
Singularidad: 7-Hidroxicarboestiril es único debido a su posición específica del grupo hidroxilo, que imparte propiedades químicas y biológicas distintas. Esto lo hace particularmente valioso en la síntesis de compuestos farmacéuticos y como una sonda fluorescente en la investigación biológica .
Comparación Con Compuestos Similares
7-Hydroxyquinoline: Similar in structure but lacks the specific hydroxyl group at the 7th position.
Brexpiprazole: A derivative of 7-Hydroxycarbostyril used as an antipsychotic drug.
4-Hydroxycarbostyril: Another derivative with the hydroxyl group at the 4th position.
Uniqueness: 7-Hydroxycarbostyril is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceutical compounds and as a fluorescent probe in biological research .
Propiedades
IUPAC Name |
7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPUDKBNOZFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450372 | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-72-0 | |
| Record name | 7-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70500-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070500720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyquinoline-(1H)-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B25C3NP9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main challenges in synthesizing 7-hydroxyquinolin-2(1H)-one, and how does the innovative approach described in the research address these issues?
A: Traditional methods for synthesizing this compound often involve harsh reaction conditions, such as high temperatures and the use of hazardous chemicals like aluminum chloride. [] These methods can lead to low yields, increased byproduct formation, and safety concerns. The innovative approach highlighted in the research utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. [] This method offers a milder and more efficient alternative, potentially leading to higher yields and reduced environmental impact.
Q2: How does the formation of [b2 - H - 17]˙⁺ ions from peptide radical cations containing this compound (2,7-dihydroxyquinoline) provide evidence for nucleophilic substitution on the aromatic ring?
A: The research demonstrates that when peptide radical cations containing this compound (specifically tyrosine) undergo fragmentation, they produce [b2 - H - 17]˙⁺ ions. [] Isotopic labeling studies reveal that the hydrogen lost during this fragmentation originates from the δ-position of the this compound ring. This specific hydrogen loss strongly suggests a nucleophilic substitution mechanism, where an external nucleophile attacks the aromatic ring at the δ-position, leading to the observed fragmentation pattern.
Q3: What computational methods were employed to elucidate the structure of the [c1 - 17]+ ion derived from [Y(π)˙GG]+, and what were the key findings?
A: The research employed Density Functional Theory (DFT) calculations, specifically using the B3LYP and M06-2X functionals with a 6-31++G(d,p) basis set, to investigate the structure of the [c1 - 17]+ ion. [] Initially, nine plausible structures were considered. Calculations revealed that structures arising from nucleophilic attack on the aromatic ring by either oxygen or nitrogen atoms from the peptide backbone were energetically favored. Further analysis, including transition state calculations, indicated that while attack by carbonyl oxygen had a lower initial barrier, subsequent rearrangements involving proton transfers were significantly higher in energy compared to the nitrogen attack pathway. These findings led to the conclusion that the observed [c1 - 17]+ ions are most likely the result of nucleophilic attack by nitrogen, forming protonated 2,7-dihydroxyquinoline ions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

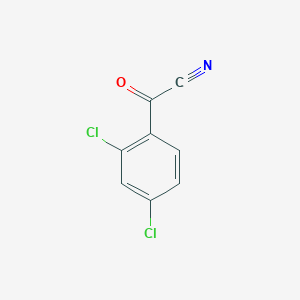
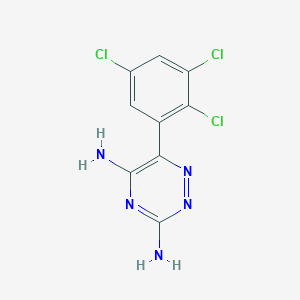
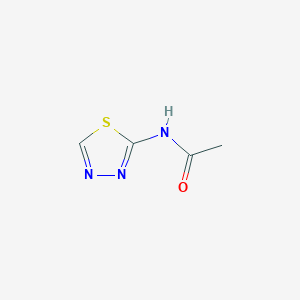



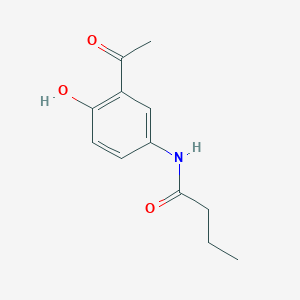

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
